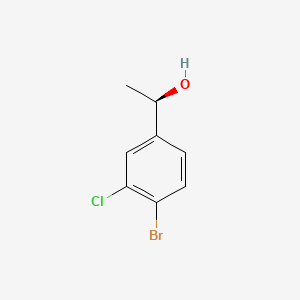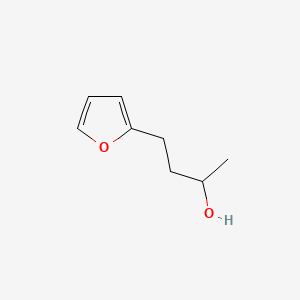![molecular formula C18H22ClN3O5 B13608407 cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate is a synthetic organic compound It is characterized by its complex structure, which includes a cyanomethyl group, a tert-butoxycarbonyl-protected amino group, and a phenyl ring substituted with a chloroacetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Cyanomethyl Group:
Attachment of the Chloroacetamido Group: The chloroacetamido group is introduced via an acylation reaction, where chloroacetyl chloride reacts with the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyanomethyl group.
Reduction: Reduction reactions could target the chloroacetamido group, potentially converting it to an amine.
Substitution: The phenyl ring and the cyanomethyl group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Could be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar structure but lacks the cyanomethyl and chloroacetamido groups.
N-(tert-Butoxycarbonyl)-L-tyrosine: Contains a phenolic hydroxyl group instead of the chloroacetamido group.
N-(tert-Butoxycarbonyl)-L-tryptophan: Features an indole ring instead of the phenyl ring.
Uniqueness
Cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate is unique due to the presence of both the cyanomethyl and chloroacetamido groups, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C18H22ClN3O5 |
|---|---|
分子量 |
395.8 g/mol |
IUPAC名 |
cyanomethyl (2S)-3-[4-[(2-chloroacetyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H22ClN3O5/c1-18(2,3)27-17(25)22-14(16(24)26-9-8-20)10-12-4-6-13(7-5-12)21-15(23)11-19/h4-7,14H,9-11H2,1-3H3,(H,21,23)(H,22,25)/t14-/m0/s1 |
InChIキー |
MXVUYPMSQQDLFZ-AWEZNQCLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)CCl)C(=O)OCC#N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)CCl)C(=O)OCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)
